(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

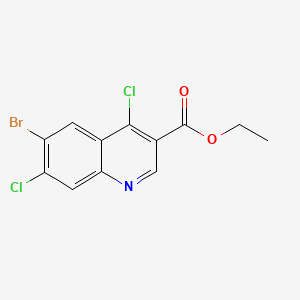

3-Propoxy-5-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1256346-02-7 . It has a molecular weight of 264.01 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of 3-Propoxy-5-(trifluoromethoxy)phenylboronic acid is represented by the InChI Code: 1S/C10H12BF3O4/c1-2-3-17-8-4-7(11(15)16)5-9(6-8)18-10(12,13)14/h4-6,15-16H,2-3H2,1H3 .Physical And Chemical Properties Analysis

3-Propoxy-5-(trifluoromethoxy)phenylboronic acid is a solid compound . It has a molecular weight of 264.01 .Applications De Recherche Scientifique

Organic Optoelectronics and OLEDs

Boronic acid derivatives, like BODIPY-based materials, are integral in the advancement of organic optoelectronics. Their unique structural design and synthesis have led to applications in sensors, organic thin-film transistors, and organic photovoltaics. Specifically, these materials are being explored for their potential in organic light-emitting diodes (OLEDs) as ‘metal-free’ infrared emitters, marking a significant development in OLED technology (Squeo & Pasini, 2020).

Electrochemical Biosensors

Ferroceneboronic acid and its derivatives are pivotal in developing electrochemical biosensors. They consist of a binding site (boronic acid moiety) and an electrochemically active part (ferrocene residue), making them suitable for constructing sensors sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. These sensors operate on the principle of selective binding and redox property changes, offering a non-enzymatic approach to glucose sensing and opening avenues for detecting a variety of compounds including lectins, steroids, nucleotides, and bacteria (Wang et al., 2014).

Water Treatment and Desalination

Boronic acids play a crucial role in water treatment, especially in the context of seawater desalination. The removal of boron, primarily existing as boric acid in seawater, is a critical process in reverse osmosis (RO) and nanofiltration (NF) membrane technology. Research delves into the physicochemical properties, speciation of boric acid, and its interaction with NF/RO membranes, paving the way for process optimization and enhanced removal of boron in seawater desalination applications (Tu et al., 2010).

Drug Design and Discovery

The incorporation of boronic acids into medicinal chemistry has been increasing, with several boronic acid drugs approved by FDA and Health Canada. These compounds, due to their potency and pharmacokinetic profiles, are being recognized for their potential in drug discovery. The exploration of natural boron products, synthetic developments, and the understanding of boronic acid incorporation into organic compounds offer insights into future drug development endeavors (Plescia & Moitessier, 2020).

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with diols in the target molecules .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets via the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols in the target molecules, which can lead to changes in the target’s function . In addition, this compound can participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reactions, which conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid moiety can undergo transmetalation, a process where it transfers its organic group to a metal catalyst .

Pharmacokinetics

Boronic acids, in general, are known for their stability and readily prepared nature, which can impact their bioavailability .

Result of Action

The compound’s ability to participate in suzuki–miyaura cross-coupling reactions can lead to the formation of new carbon–carbon bonds, which can have significant implications in organic synthesis .

Action Environment

The action of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

[3-propoxy-5-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O4/c1-2-3-17-8-4-7(11(15)16)5-9(6-8)18-10(12,13)14/h4-6,15-16H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLDYQGCSJGHME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681641 |

Source

|

| Record name | [3-Propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256346-02-7 |

Source

|

| Record name | [3-Propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)